

physicochemical properties of 5-Nitropicolinamide

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Compound of Interest

Compound Name: 5-Nitropicolinamide

Cat. No.: B1583589

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An In-depth Technical Guide to the Physicochemical Properties of **5-Nitropicolinamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Nitropicolinamide**. Where specific experimental data is not publicly available, this guide furnishes detailed experimental protocols for their determination, adhering to standard laboratory practices.

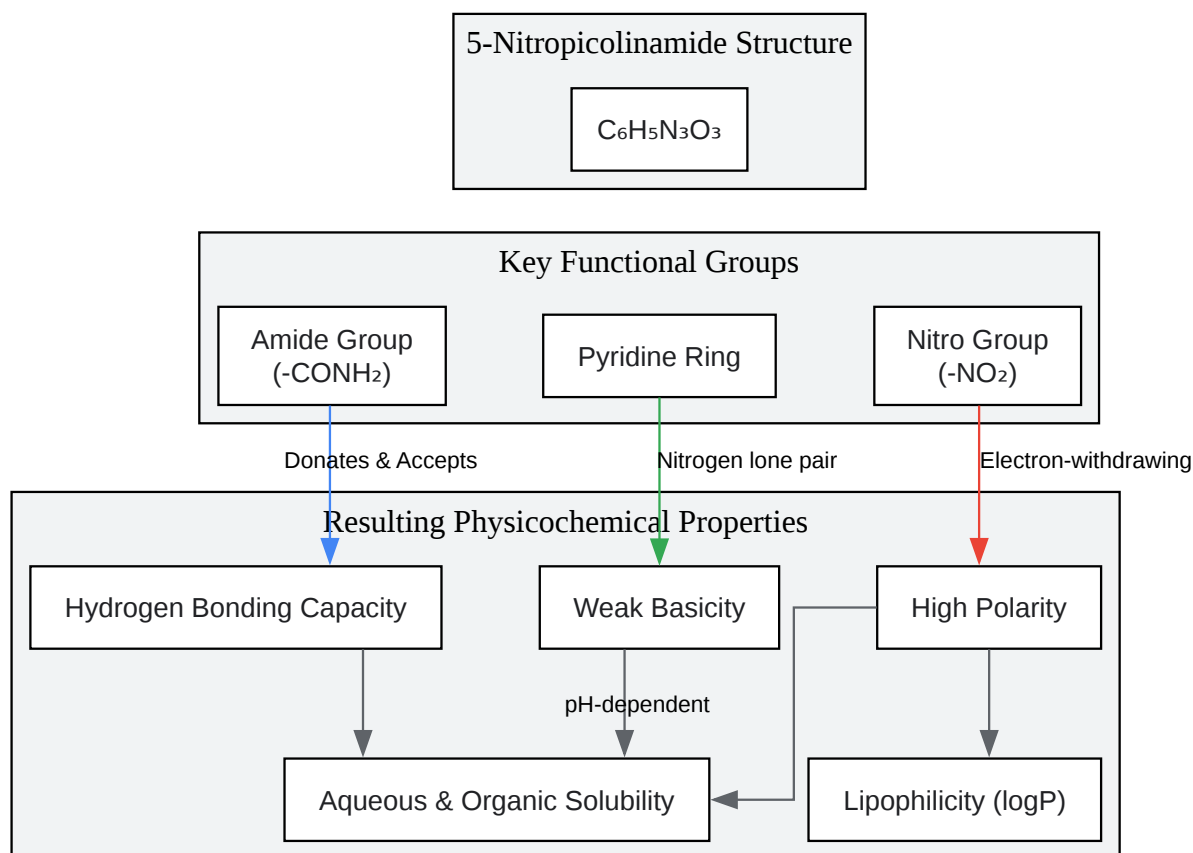
Core Physicochemical Data

The known physicochemical properties of **5-Nitropicolinamide** are summarized in the table below. These parameters are fundamental for applications in drug discovery and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference
Molecular Formula	C ₆ H ₅ N ₃ O ₃	[1][2][3]
Molecular Weight	167.12 g/mol	[1][2]
CAS Number	59290-34-5	[1][2][3]
Melting Point	246-247 °C	[1]
Boiling Point	397.8 °C at 760 mmHg	[1]
Density	1.476 g/cm ³	[1]
Flash Point	194.4 °C	[1]
Appearance	Expected to be a colorless or pale yellow solid, typical for simple amides.	[4][5]
Solubility	Data not available. A qualitative and quantitative protocol is provided below.	
pKa	Data not available. A protocol for determination is provided below.	
logP (Octanol/Water Partition Coefficient)	Data not available. A protocol for determination is provided below.	

Structural and Property Relationships

The chemical structure of **5-Nitropicolinamide**, with its amide group, pyridine ring, and electron-withdrawing nitro group, dictates its physicochemical behavior. The relationships between these structural features and expected properties are key to understanding its potential applications.



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Figure 1: Relationship between structure and properties.

Experimental Protocols

The following section provides detailed methodologies for the experimental determination of key physicochemical properties of **5-Nitropicolinamide**.

Melting Point Determination

This protocol describes the determination of the melting point range using the capillary method with a melting point apparatus.^{[1][4][6]}

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- **5-Nitropicolinamide** sample, finely powdered
- Spatula
- Mortar and pestle (if sample is not powdered)

Procedure:

- Ensure the **5-Nitropicolinamide** sample is completely dry and finely powdered.
- Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[\[4\]](#)[\[7\]](#)
- Place the packed capillary tube into the heating block of the melting point apparatus.
- For a preliminary determination, heat the block rapidly and note the approximate melting temperature.
- Allow the apparatus to cool significantly below the approximate melting point.
- Prepare a new capillary tube with the sample.
- Heat the block again, but at a slow and steady rate (1-2 °C per minute) as the temperature approaches the expected melting point.[\[1\]](#)
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has completely liquefied (T2).
- The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.0 °C).[\[6\]](#)

Solubility Determination (Qualitative)

This protocol provides a method for assessing the solubility of **5-Nitropicolinamide** in various solvents.^{[8][9][10]}

Apparatus and Materials:

- Test tubes and rack
- Vortex mixer
- **5-Nitropicolinamide** sample
- Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
- Spatula and analytical balance

Procedure:

- Place approximately 10 mg of **5-Nitropicolinamide** into a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vortex the mixture vigorously for 30 seconds.
- Visually inspect the solution for any undissolved solid particles against a dark background.
- If the solid dissolves completely, the compound is classified as "soluble" in that solvent at ~10 mg/mL.
- If undissolved solid remains, the compound is "sparingly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.
- Repeat the procedure for each solvent.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the compound with a strong acid or base. Given the pyridine nitrogen, titration with a strong acid is appropriate.

Apparatus and Materials:

- Calibrated pH meter with an electrode
- Automatic burette or 10 mL burette
- Beaker (50 mL) and magnetic stirrer
- **5-Nitropicolinamide** sample
- Solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Analytical balance

Procedure:

- Accurately weigh a precise amount of **5-Nitropicolinamide** and dissolve it in a known volume of the chosen solvent in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL).
- After each addition, allow the pH to stabilize before recording the total volume of titrant added and the corresponding pH.
- Continue the titration well past the equivalence point (the point of fastest pH change).
- Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
- The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the graph or by calculating the first derivative of the curve.

logP Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (logP).[\[2\]](#)[\[3\]](#)[\[11\]](#)

Apparatus and Materials:

- n-Octanol (reagent grade)
- Deionized water or phosphate buffer (pH 7.4)
- Separatory funnels or screw-cap centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or HPLC for concentration analysis
- **5-Nitropicolinamide** sample

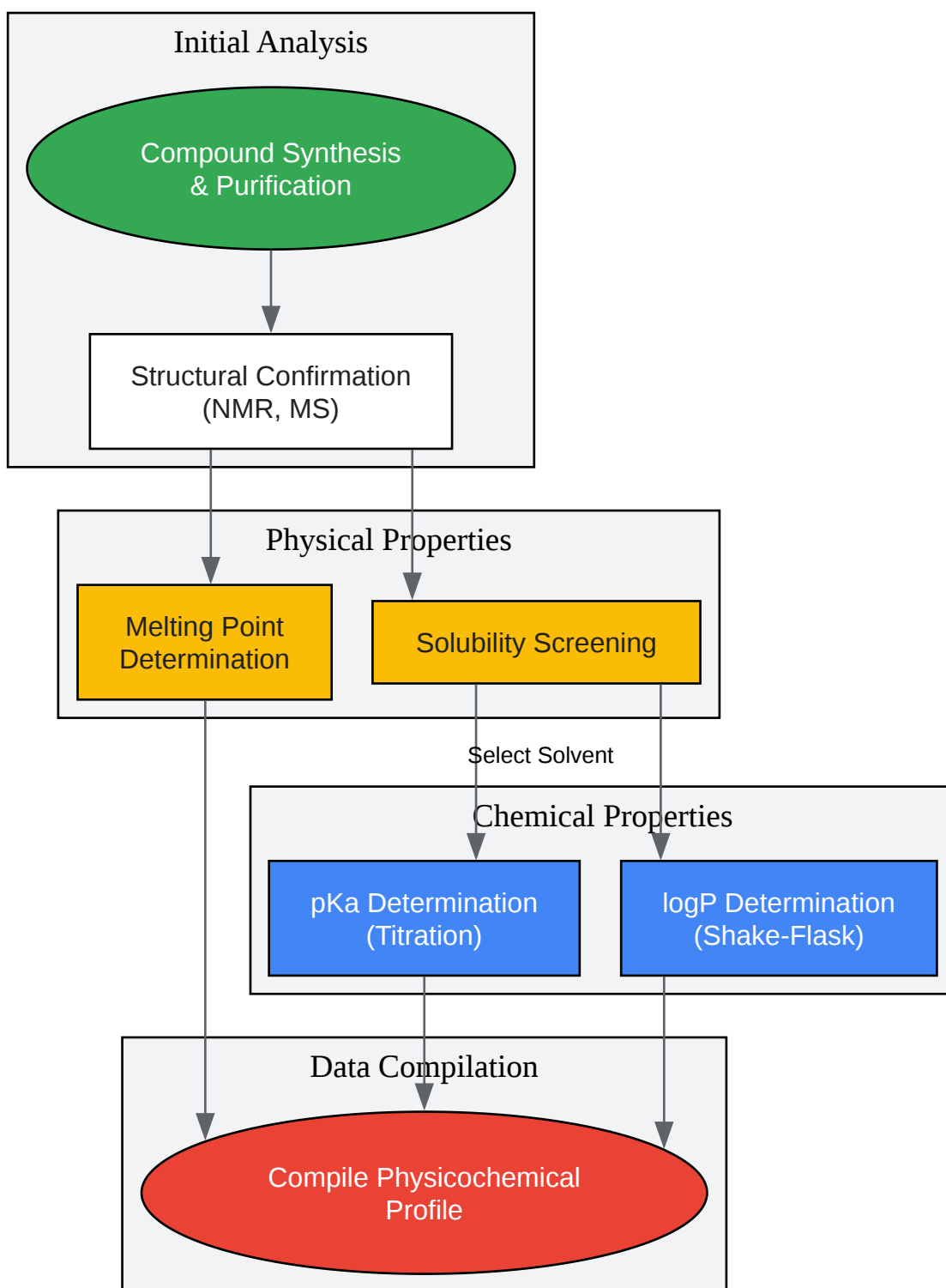
Procedure:

- Pre-saturation: Shake equal volumes of n-octanol and the aqueous phase (water or buffer) together for 24 hours to ensure mutual saturation. Separate the two phases.[\[11\]](#)[\[12\]](#)
- Sample Preparation: Prepare a stock solution of **5-Nitropicolinamide** in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.[\[12\]](#)
- Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.[\[11\]](#)

- Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of **5-Nitropicolinamide** in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λ_{max}).
- Calculation:
 - Calculate the partition coefficient, P: $P = [\text{organic}] / [\text{aqueous}]$
 - Calculate logP: $\log P = \log_{10}(P)$

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like **5-Nitropicolinamide**.



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Figure 2: Workflow for physicochemical characterization.

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